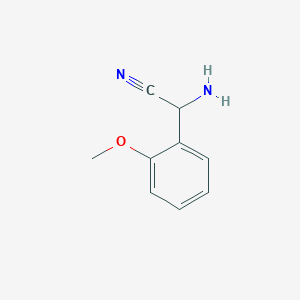

2-Amino-2-(2-methoxyphenyl)acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDLBUGZAALGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539575 | |

| Record name | Amino(2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96929-45-2 | |

| Record name | Amino(2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Amino 2 2 Methoxyphenyl Acetonitrile

Elucidation of Reaction Pathways and Intermediates

Understanding the sequential steps and transient species formed during a reaction is key to controlling the final product.

The formation of 2-Amino-2-(2-methoxyphenyl)acetonitrile is a classic example of the Strecker synthesis, a powerful method for producing α-aminonitriles and their corresponding amino acids. thieme-connect.comorganic-chemistry.org This multi-component reaction begins with the condensation of 2-methoxybenzaldehyde (B41997) and ammonia (B1221849).

The reaction mechanism initiates with the protonation of the carbonyl oxygen of 2-methoxybenzaldehyde, which enhances the electrophilicity of the carbonyl carbon. acs.orgorganic-chemistry.org This is followed by a nucleophilic attack on the carbonyl carbon by the lone pair of electrons on the nitrogen atom of ammonia. acs.org Subsequent proton exchange and the elimination of a water molecule lead to the formation of a crucial intermediate: an imine. mdpi.comresearchgate.net

The nitrile group of this compound can be hydrolyzed to form the corresponding α-amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid. This transformation is typically carried out under acidic or basic conditions. acs.orgmdpi.com

In an acidic medium, the hydrolysis mechanism begins with the protonation of the nitrile nitrogen atom. acs.orgresearchgate.net This proton transfer makes the nitrile carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking this activated carbon. acs.org A series of proton transfers follows. One pathway involves the formation of a 1,2-diamino-diol intermediate after a second nucleophilic attack by water. acs.org Eventually, through protonation of the amino group and subsequent elimination of ammonia, a carboxylic acid is formed. acs.org The final step is the deprotonation of the hydroxyl group to yield the amino acid product. mdpi.com

The reduction of α-aminonitriles like this compound can lead to valuable vicinal diamines or amino alcohols, and the choice of reducing agent is critical in controlling the stereochemistry of the product. The stereochemical outcome depends on the nature of the reducing agent and the reaction conditions.

For instance, diastereoselective reductions can be achieved by using specific reagents. The reduction of related α-hydroxyaminonitriles with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been shown to proceed with high diastereoselectivity. thieme-connect.com The chelating effect of a Lewis acid, such as MgBr₂·Et₂O, can lock the conformation of the intermediate, leading to a directed attack by the hydride reagent from the less hindered face, thus controlling the stereochemical outcome. thieme-connect.com

In the context of catalytic hydrogenation, the choice of catalyst is paramount. Standard hydrogenation catalysts like palladium on carbon will typically reduce both the nitrile and the aromatic ring under forcing conditions. youtube.com However, specially prepared or "poisoned" catalysts, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), are known to selectively reduce alkynes to cis-alkenes by altering the catalyst's surface activity. youtube.com While developed for alkynes, this principle of catalyst modification is applied to achieve chemoselectivity and stereoselectivity in other reductions. For the asymmetric reduction of imines, which are precursors to aminonitriles, transition metal catalysts with chiral ligands are employed to produce enantiomerically enriched amines, demonstrating that the stereochemical outcome is directly linked to the specific catalytic system used. wisc.eduepa.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies on the hydrolysis of related esters and amides show that the rate is highly dependent on pH. ekb.eg For nitrile hydrolysis, the reaction is typically slow at neutral pH and is accelerated by either acid or base catalysis. The rate law would generally show a first-order dependence on the concentration of the aminonitrile and the catalyst (H⁺ or OH⁻). The activation energy for such reactions, which can be determined from the temperature dependence of the rate constant, provides insight into the energy barrier of the rate-determining step. For example, kinetic studies on the hydrogenation of other organic molecules have determined activation energies for specific reaction steps, showing that the hydrogenation of a C=C bond can have a different energy barrier than a C=O bond. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, transition states, and the electronic properties of molecules that are difficult to study experimentally.

DFT calculations have been performed on molecules structurally similar to this compound, such as other aminobenzonitriles and methoxyphenyl acetonitriles, to understand their electronic structure and properties. These studies typically involve optimizing the molecular geometry and then calculating key electronic parameters.

A critical aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity.

For aromatic aminonitriles, DFT studies show that the HOMO and LUMO are often delocalized over the π-systems of the aromatic ring and the nitrile group. In a study on 2-amino-4-chlorobenzonitrile, the HOMO-LUMO gap was calculated, and the molecule was classified as a hard molecule, though still capable of donating electrons. Another DFT investigation on 4-(methoxyphenyl acetonitrile) showed that chemical modifications could significantly reduce the HOMO-LUMO gap, thereby enhancing optical properties by influencing the intramolecular charge transfer between donor (methoxy group) and acceptor (cyano group) parts of the molecule. Similar effects would be expected for this compound, where the methoxy (B1213986) and amino groups act as electron donors and the nitrile group as an electron acceptor.

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence). ekb.eg Calculations on similar 2-amino-nicotinonitriles have been used to assign absorption bands to specific electronic transitions, such as n→π* and π→π*, and to understand how solvent and structure affect photophysical properties. ekb.eg

Applications of 2 Amino 2 2 Methoxyphenyl Acetonitrile in Organic Synthesis

Role as a Versatile Building Block

As a bifunctional compound, 2-Amino-2-(2-methoxyphenyl)acetonitrile serves as a fundamental building block for a variety of more complex organic structures. Its applications are particularly prominent in the synthesis of amino acids and as a component in the assembly of intricate molecular architectures.

One of the most direct applications of α-aminonitriles is in the synthesis of α-amino acids. This transformation is a key step in methodologies related to the classic Strecker synthesis, which was the first-ever synthesis of an amino acid. researchgate.netmdpi.comnih.gov The process involves the hydrolysis of the nitrile group (–C≡N) into a carboxylic acid group (–COOH).

Reaction Scheme: Hydrolysis to α-Amino Acid

This reaction showcases the conversion of the aminonitrile to the corresponding amino acid, a fundamental transformation in organic synthesis.

Research has demonstrated various conditions for this type of hydrolysis, making it a well-established and efficient method for preparing α-amino acids from readily available α-aminonitrile precursors. researchgate.net

A synthon is a conceptual unit within a molecule that aids in planning a synthesis by representing a potential starting material. rsc.org this compound can function as a chiral synthon because its central carbon atom is a stereocenter. If the aminonitrile is prepared or resolved into a single enantiomer (either R or S form), it can be used to introduce a specific stereochemistry into a larger, more complex target molecule.

The synthesis of enantiomerically pure α-aminonitriles is a significant area of research, with methods developed to control the chirality of these valuable intermediates. mdpi.com Once obtained in a chirally pure form, these synthons can be incorporated into larger structures without losing their stereochemical integrity, which is crucial for the synthesis of biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

Utility in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry. nih.govwikipedia.org Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals. While α-aminonitriles are key intermediates, their role in forming heterocyclic systems like pyrimidines and quinazolines often involves their conversion into other reactive species or their attachment to a pre-formed ring.

The construction of nitrogen-containing heterocycles is a major focus of organic synthesis due to their wide range of biological activities. nih.gov Methodologies for creating these rings are diverse and often depend on the specific target structure.

Pyrimidines are six-membered heterocyclic rings with two nitrogen atoms at positions 1 and 3. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic drugs. mdpi.com The most common methods for synthesizing the pyrimidine (B1678525) core involve the condensation of a compound containing a N-C-N fragment (like an amidine or guanidine) with a 1,3-dielectrophilic species (like a 1,3-dicarbonyl compound or its equivalent). mdpi.comuark.edu

While there is no established, direct one-pot reaction to form a pyrimidine ring from this compound, its structural elements can be incorporated into pyrimidine derivatives through multi-step pathways. For instance, the aminonitrile can be a source for building blocks that are later used in a pyrimidine synthesis. Alternatively, a pre-made pyrimidine can be functionalized with a group derived from or similar to the aminonitrile.

One study details the synthesis of 6-chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine, a pyrimidine derivative that contains the 2-methoxyphenylamino moiety. academictree.org This demonstrates a route to incorporating the key substituent of the title compound onto a pyrimidine scaffold.

Table 1: Examples of Reagents in Pyrimidine Synthesis

| Reagent Class | Specific Example | Role in Synthesis |

| N-C-N Precursor | Guanidine | Provides the N1-C2-N3 fragment of the ring. |

| 1,3-Dicarbonyl | Acetylacetone | Provides the C4-C5-C6 fragment of the ring. |

| α,β-Unsaturated Ketone | Chalcone | Acts as a C-C-C precursor in [3+3] annulations. |

| Halogenated Pyrimidine | 2-Amino-4,6-dichloropyrimidine | Serves as a scaffold for substitution reactions. academictree.org |

Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine ring. wikipedia.orgorganic-chemistry.org This scaffold is present in numerous pharmacologically active compounds. The vast majority of synthetic routes to quinazolines begin with a 2-amino-substituted benzene derivative, such as 2-aminobenzonitrile, 2-aminobenzamide, or a 2-aminoaryl ketone. wikipedia.orgresearchgate.net This starting material provides the benzene ring and one of the nitrogen atoms of the final quinazoline (B50416) structure.

Given these established synthetic pathways, this compound is not a direct precursor for the formation of the quinazoline ring system itself, as its phenyl group is not substituted with the required ortho-amino group. However, it is possible to synthesize quinazoline derivatives that bear a (2-methoxyphenyl)methyl or related substituent at various positions on the ring. Such syntheses would involve first creating the quinazoline core and then attaching the desired side chain, or using a different starting material that already contains the 2-methoxyphenyl group.

For example, research into new quinazoline derivatives often involves the synthesis of molecules with various aryl substitutions to explore structure-activity relationships. nih.gov

Table 2: Common Starting Materials for Quinazoline Synthesis

| Starting Material | Resulting part of Quinazoline | Common Co-reactants | Reference |

| 2-Aminobenzonitrile | Benzene ring and N1 | Alcohols, Aldehydes, Nitriles | wikipedia.org |

| 2-Aminobenzamide | Benzene ring and N1 | Aldehydes, Alcohols | |

| Anthranilic Acid | Benzene ring and N1 | Formamide, Amides | organic-chemistry.org |

| 2-Aminoaryl Ketone | Benzene ring and N1 | Amines, Nitriles, Aldehydes | wikipedia.org |

Synthesis of Nitrogen-Containing Heterocycles

Thiazole (B1198619) Derivatives

Thiazole rings are a cornerstone in many biologically active compounds. Their synthesis is a subject of continuous interest, with the Hantzsch reaction being a classical and widely utilized method. This reaction typically involves the condensation of α-haloketones with thioamides. derpharmachemica.com Structurally varied thiazoles can be synthesized in good yields through a one-pot procedure involving α-haloketones and substituted thioamides. derpharmachemica.com

While direct synthesis of thiazole derivatives using this compound as a starting material is not extensively documented in the surveyed literature, its functional groups suggest potential synthetic pathways. For instance, the α-aminonitrile moiety could theoretically be hydrolyzed to an α-amino acid or converted to an α-aminoketone, a key intermediate for the Hantzsch synthesis.

Alternative modern approaches to thiazole synthesis include:

The conversion of thiazoline (B8809763) derivatives using various dehydrogenating agents. derpharmachemica.com

A domino reaction between propargyl bromides and thiourea (B124793) under microwave irradiation, which provides 2-aminothiazoles in high yields within minutes. wjrr.org

Three-component reactions involving active methylene (B1212753) compounds, thiourea, and N-bromosuccinimide (NBS) in deep eutectic solvents. wjrr.org

The reaction of α-nitroepoxides with thioureas at room temperature. wjrr.org

These methods highlight the versatility of synthetic routes to the thiazole core, a frequent component in compounds evaluated for a range of biological activities including antifungal, antibacterial, and anti-inflammatory properties. derpharmachemica.comnih.gov

Table 1: Selected Methods for Thiazole Synthesis

| Method | Reactants | Key Features | Citations |

|---|---|---|---|

| Hantzsch Reaction | α-Haloketones, Thioamides | Classical, widely used method for 2-aminothiazoles. | derpharmachemica.com |

| Domino Reaction | Propargyl bromides, Thiourea | Microwave-assisted, rapid, high yields. | wjrr.org |

| Three-Component Reaction | Active Methylene Compounds, Thiourea, NBS | Uses deep eutectic solvents as a green medium. | wjrr.org |

| From α-Nitroepoxides | α-Nitroepoxides, Thioureas | Proceeds under mild, room temperature conditions. | wjrr.org |

Oxazoline (B21484) and Oxetane Derivatives

Oxazolines are significant five-membered heterocyclic compounds found in numerous natural products and medicinally relevant molecules. nih.gov They also serve as important synthetic intermediates and chiral ligands in asymmetric catalysis. nih.govnih.gov A prominent synthetic route to 2-oxazolines involves the reaction of nitriles with amino alcohols, often facilitated by a catalyst. organic-chemistry.org Given that this compound contains a nitrile functional group, it represents a potential substrate for this type of transformation, although the presence of its own amino group may necessitate a protection strategy to ensure selective reaction.

Recent methodologies for oxazoline synthesis include:

Catalytic Cyclization: Indium(III) triflate, In(OTf)₃, has been shown to be an effective catalyst for the intramolecular cyclization of 3-amido oxetanes to form 2-oxazolines under mild conditions. nih.gov

Metal-Free Synthesis: Various 2-(hetero)aryloxazolines can be synthesized from nitriles and aminoalcohols without the need for metal catalysts, tolerating a wide array of functional groups. organic-chemistry.org

Electrochemical Methods: An intramolecular functionalization of C(sp³)-H bonds using electrochemical methods provides access to diverse trisubstituted 2-oxazolines in good yields. organic-chemistry.org

Isomerization of Azetidines: Chiral 2-oxazolines can be efficiently synthesized through the stereospecific isomerization of 3-amido-2-phenyl azetidines, with copper(II) triflate, Cu(OTf)₂, being a highly effective catalyst. nih.gov

Oxetanes, four-membered cyclic ethers, are also valuable building blocks in medicinal chemistry. Their synthesis can be achieved via Williamson etherification, such as the sodium hydride-mediated cyclization of a molecule containing a hydroxyl group and a mesylate leaving group. acs.org

Table 2: Modern Synthetic Routes to 2-Oxazolines

| Method | Starting Materials | Catalyst/Conditions | Key Features | Citations |

|---|---|---|---|---|

| Intramolecular Cyclization | 3-Amido oxetanes | In(OTf)₃ | Mild, catalytic process. | nih.gov |

| Isomerization | 3-Amido-2-phenyl azetidines | Cu(OTf)₂ | Efficient, stereospecific. | nih.gov |

| Metal-Free Cycloaddition | Nitriles, Amino alcohols | Catalyst-free | Broad functional group tolerance. | organic-chemistry.org |

| Electrochemical C-H Amination | N-Sulfonyl amides | Electrochemical | Access to diverse trisubstituted oxazolines. | organic-chemistry.org |

Triazole and Benzothiadiazole Derivatives

The 1,2,3-triazole ring is a key structural motif readily accessible through 1,3-dipolar cycloaddition reactions. A highly efficient method for the synthesis of 5-amino-1,2,3-triazoles involves the base-catalyzed reaction of organic azides with compounds containing an active methylene group, such as acetonitriles. nih.govmdpi.com In this context, the methylene group of this compound is activated by the adjacent nitrile, making it an ideal substrate for this transformation.

The reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide (B81097) in the presence of triethylamine (B128534) (Et₃N) as a base serves as a clear precedent, yielding the corresponding 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine in good yield. mdpi.com This demonstrates that arylacetonitriles are highly reactive partners in this cyclization. The reaction is sensitive to the base and solvent system, with various conditions being optimized for different substrates. mdpi.com

This methodology has been extended to create more complex structures, such as novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole (B189464) derivatives. nih.gov This approach relies on the initial 1,3-dipolar azide-nitrile cycloaddition, followed by a Buchwald–Hartwig cross-coupling reaction to introduce further aryl substituents. nih.gov

Table 3: Synthesis of 5-Amino-1,2,3-Triazoles via Cycloaddition

| Acetonitrile Substrate | Azide Substrate | Base/Solvent System | Product Type | Citations |

|---|---|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)acetonitrile | 2-Nitrophenyl azide | Et₃N / DMF | 5-Amino-1,2,3-triazole | mdpi.com |

| 2-(Aryl)acetonitrile | Organic Azide | NHC-Pd catalysis (for subsequent steps) | 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole | nih.gov |

| Phenylacetonitrile | 2-Nitrophenyl azide | Cs₂CO₃ / DMSO/H₂O | 5-Amino-1,2,3-triazole | mdpi.com |

Chromene and Related Systems

The 4H-chromene scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant biological activities. nih.govnih.gov However, this compound is not typically employed as a direct precursor in the most common syntheses of these systems. Instead, the structurally related 2-amino-4-aryl-4H-chromene-3-carbonitrile framework is itself constructed in a highly efficient one-pot, three-component reaction. nih.govfrontiersin.org

This reaction generally involves the condensation of an aromatic aldehyde, malononitrile, and a reactive phenol (B47542) or naphthol derivative, often catalyzed by a base like piperidine (B6355638). nih.govfrontiersin.org For example, the reaction of an aromatic aldehyde, malononitrile, and 6-methoxy-2-naphthol (B1581671) under microwave irradiation yields 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives. frontiersin.org This process assembles the aminonitrile functionality as an integral part of the final chromene product.

Table 4: Examples of Three-Component Synthesis of 4H-Chromene Derivatives

| Aldehyde | Phenol/Naphthol Component | Active Methylene Compound | Product | Citations |

|---|---|---|---|---|

| Various Aromatic Aldehydes | 6-Methoxy-2-naphthol | Malononitrile | 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | frontiersin.org |

| 4-Methoxybenzylidene | 1-Naphthol | Malononitrile | 2-Amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile | nih.gov |

| 2-Bromobenzaldehyde | Sesamol | Malononitrile | 2-Amino-3-cyano-4-(2-bromophenyl)-6,7-methylendioxy-4H-chromene | nih.gov |

Pyrrolidine (B122466) and Piperidine Analogues

Pyrrolidine and piperidine rings are fundamental heterocyclic motifs present in a vast number of pharmaceuticals and natural products. beilstein-journals.orgresearchgate.net The synthesis of these saturated nitrogen heterocycles is a major focus of organic chemistry. While this compound possesses the necessary nitrogen atom, its direct application in the synthesis of pyrrolidine or piperidine analogues is not prominently described in the reviewed literature.

Established methods for constructing these rings often rely on intramolecular cyclization strategies. For instance:

Electroreductive Cyclization: The cyclization of imines with terminal dihaloalkanes using electrochemical reduction in a flow microreactor has been successfully used to synthesize both piperidine and pyrrolidine derivatives. beilstein-journals.orgresearchgate.net

Intramolecular Amination: Piperidines can be formed via the intramolecular amination of boronic esters containing a methoxyamine group. nih.gov

Reductive Amination: The iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) provides an efficient route to pyrrolidines and piperidines. nih.gov

Theoretically, this compound could be transformed into a suitable precursor for such cyclizations. For example, reduction of the nitrile group to an amine would yield a 1,2-diamine, which could then be reacted with a bifunctional electrophile to form a piperidine or a larger heterocyclic ring. However, specific examples of this pathway originating from the title compound require further investigation.

Annulation Reactions and Ring-Closing Methodologies

Annulation, or ring-forming, reactions are critical for building the cyclic and heterocyclic structures that are central to organic and medicinal chemistry. This compound and its analogues are valuable substrates for several such methodologies, primarily leveraging the reactivity of the nitrile and the adjacent active methylene group.

The most significant annulation reaction involving this class of compounds is the previously discussed [3+2] cycloaddition with azides to form 5-amino-1,2,3-triazoles. nih.govmdpi.com This reaction is a powerful ring-closing methodology that constructs the triazole heterocycle with high regioselectivity. The process is initiated by a base which deprotonates the α-carbon, allowing for nucleophilic attack on the terminal nitrogen of the azide, followed by cyclization and tautomerization.

Other ring-closing strategies that produce heterocyclic systems incorporating a similar amino-aryl-acetonitrile motif include:

Chromene Synthesis: The three-component reaction of aldehydes, malononitrile, and phenols is a classic example of a one-pot annulation process that builds the 4H-pyran ring fused to a benzene system. nih.govfrontiersin.org

Oxazoline Synthesis: The cyclization of nitriles with amino alcohols represents a key ring-closing step to form the oxazoline heterocycle. organic-chemistry.org

Thiazole Synthesis: The Hantzsch synthesis is an annulation reaction that condenses two acyclic precursors (an α-haloketone and a thioamide) to form the five-membered thiazole ring. derpharmachemica.com

These methodologies underscore the importance of nitrile-containing building blocks in the construction of diverse and synthetically useful heterocyclic systems.

Applications in Pharmaceutical Synthesis

This compound is classified as a pharmaceutical intermediate, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. bldpharm.commolbase.com Its value lies in its ability to participate in reactions that construct a variety of heterocyclic scaffolds known to be pharmacologically active.

The heterocyclic derivatives accessible from aminonitrile precursors are associated with a broad spectrum of biological activities:

Chromene Derivatives: Synthetically related 2-amino-3-cyano-4H-chromenes have been investigated as potent anticancer agents. nih.govfrontiersin.org Additionally, specific chromene derivatives have been identified as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), a target for enhancing memory and learning functions. nih.gov

Thiazole Derivatives: The 2-aminothiazole (B372263) nucleus is a common feature in compounds with fungicidal, bactericidal, sedative, and anti-inflammatory properties. derpharmachemica.comnih.gov

Triazole Derivatives: 1,2,3-Triazoles and their fused systems are integral to the development of novel compounds evaluated for anticancer and antimicrobial activities. researchgate.netnih.gov

Piperidine Derivatives: The piperidine ring is a key component in numerous drugs, and novel synthetic derivatives are constantly being explored for applications in cancer therapy, infectious diseases, and neurological disorders. nih.gov

The synthesis of these and other heterocyclic systems often relies on the unique reactivity of building blocks like this compound, positioning it as a valuable starting material in drug discovery and development pipelines.

Table 5: Pharmacological Relevance of Heterocyclic Systems

| Heterocyclic System | Associated Biological Activities | Citations |

|---|---|---|

| 4H-Chromene | Anticancer, Cognitive Enhancement (IRAP inhibition) | nih.govfrontiersin.org |

| Thiazole | Antibacterial, Antifungal, Anti-inflammatory | derpharmachemica.comnih.gov |

| 1,2,3-Triazole | Anticancer, Antimicrobial | researchgate.netnih.gov |

| Piperidine | Antiviral, Antitumor, Analgesic | nih.gov |

Intermediates for Active Pharmaceutical Ingredients (APIs)

While the direct synthesis of a commercialized Active Pharmaceutical Ingredient (API) starting from this compound is not prominently documented in publicly available literature, its structural analogs, particularly α-arylacetonitriles, are well-established intermediates in pharmaceutical synthesis. For instance, the related compound (4-methoxyphenyl)-acetonitrile is a key starting material in one of the synthetic routes for Venlafaxine, a widely used antidepressant. google.com This synthesis proceeds through the condensation of (4-methoxyphenyl)-acetonitrile with cyclohexanone. google.com The general utility of α-aminonitriles as precursors to α-amino acids and other critical pharmaceutical intermediates underscores the potential of this compound in this domain. The reactivity of both the amino and nitrile functionalities allows for a wide range of chemical transformations, paving the way for the construction of complex molecular architectures found in many APIs.

Scaffold for Drug Discovery and Development

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that is capable of binding to multiple biological targets. While direct and extensive research on this compound as a privileged scaffold is limited, the broader class of amino-acetonitrile derivatives has been identified as a source of new anthelmintic compounds. nih.gov The inherent bifunctionality of the α-aminonitrile core allows for diverse substitutions at both the amino and the aryl positions, enabling the generation of large chemical libraries for high-throughput screening. This "scaffold hopping" approach, where a known active core is replaced with a novel one to improve properties, is a common strategy in drug discovery. The this compound structure provides a unique spatial arrangement of functional groups that can be exploited to design ligands for various biological receptors.

Design of Bioactive Compounds

The structural motifs present in this compound serve as a foundation for the rational design of various bioactive molecules.

Potential Histone Deacetylase Inhibitors

Currently, there is no specific research available that directly links this compound or its derivatives to the inhibition of histone deacetylases (HDACs).

Antimicrobial Agents

Table 1: Antimicrobial Activity of Selected 2-Amino-4,6-diaryl-nicotinonitriles (Data is illustrative and based on structurally related compounds, not direct derivatives of this compound)

| Compound | Test Organism | Zone of Inhibition (mm) |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Staphylococcus aureus | 18 |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Escherichia coli | 15 |

| 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Aspergillus niger | 16 |

Neuroprotective Agents

There is currently no direct scientific literature demonstrating the neuroprotective effects of compounds derived from this compound. However, research on related N-methyl-D-aspartate (NMDA) receptor antagonists has shown that molecules containing a diphenylacetonitrile (B117805) core structure can exhibit neuroprotective properties. nih.gov This suggests that the arylacetonitrile motif could be a starting point for designing novel neuroprotective agents. Further research would be needed to explore if the specific 2-methoxyphenyl substitution in this compound could confer or enhance such activity.

Analytical and Characterization Methodologies in Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 2-Amino-2-(2-methoxyphenyl)acetonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not abundantly available in public literature, the expected chemical shifts can be inferred from related structures. For instance, in the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy (B1213986) (-OCH₃) protons, a signal for the methine proton at the chiral center, and signals for the amino (-NH₂) protons. The aromatic protons would likely appear as a multiplet in the range of δ 6.8-7.4 ppm. The methoxy protons would be expected around δ 3.8 ppm. The chemical shift of the methine proton is influenced by the adjacent amino and cyano groups, as well as the aromatic ring. The amino protons typically present as a broad singlet.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule are expected. This includes the carbons of the aromatic ring, the methoxy carbon, the cyano carbon, and the carbon at the chiral center.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in this compound. The spectrum would be expected to show distinct absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C≡N stretching of the nitrile group is expected as a sharp, medium-intensity band around 2200-2260 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. For the closely related compound, (2-Methoxyphenyl)acetonitrile, characteristic IR absorption bands are well-documented and provide a reference for the expected spectral features of the target molecule. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Under electron ionization (EI), the molecule would be expected to produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the cyano group, the amino group, or cleavage of the bond between the chiral carbon and the phenyl ring. The mass spectrum of (2-Methoxyphenyl)acetonitrile shows a prominent molecular ion peak, and its fragmentation can offer clues to the expected fragmentation of this compound. nist.gov

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.8-7.4 ppm (multiplet) |

| Methoxy Protons | ~ δ 3.8 ppm (singlet) | |

| Methine Proton | Variable (singlet) | |

| Amino Protons | Variable (broad singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |

| Methoxy Carbon | ~ δ 55 ppm | |

| Cyano Carbon | δ 115-125 ppm | |

| Chiral Carbon | Variable | |

| IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |

| C≡N Stretch (Nitrile) | 2200-2260 cm⁻¹ | |

| C-O Stretch (Ether) | 1000-1300 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z corresponding to C₁₀H₁₂N₂O |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the chemical purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, impurities can be separated from the main compound and quantified. The choice of detector, typically UV-Vis, is based on the chromophoric nature of the phenyl and nitrile groups in the molecule.

Chiral Chromatography: Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral chromatography is crucial for separating these stereoisomers. This is particularly important in pharmaceutical research where the biological activity of enantiomers can differ significantly. Chiral stationary phases (CSPs) are employed in HPLC to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral compounds, including amino acid derivatives. nih.govwindows.netphenomenex.com The separation relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. The mobile phase composition, often a mixture of a hydrocarbon solvent (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution.

The determination of the enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. While specific chiral separation methods for this compound are not widely published, methods developed for similar amino nitriles and amino acids can be adapted. sigmaaldrich.com

Table 2: General Conditions for Chromatographic Analysis of this compound

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| HPLC | Purity Determination | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water with additives | UV-Vis |

| Chiral HPLC | Enantiomeric Excess | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hexane/Isopropanol | UV-Vis |

Future Research Directions and Perspectives

Development of Greener Synthetic Routes

The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign synthetic methods. For the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, which is often prepared through the Strecker reaction, future research will likely prioritize greener alternatives to traditional protocols.

Key areas of exploration include:

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the feasibility of conducting Strecker reactions in water, which can serve as an inexpensive and eco-friendly medium for the synthesis of α-aminonitriles. Future work could focus on optimizing reaction conditions in water for the specific synthesis of this compound, potentially eliminating the need for organic solvents.

Solvent-Free Conditions: Eliminating solvents altogether represents a significant step towards green chemistry. Solvent-free, or neat, reaction conditions have been successfully employed for the synthesis of related aminonitriles, often leading to high yields and simplified purification procedures. Investigating the feasibility of solvent-free Strecker reactions for this compound is a promising avenue.

Alternative Energy Sources: The use of alternative energy sources like ultrasound and microwaves can significantly enhance reaction rates and reduce energy consumption. Ultrasound-assisted synthesis, for instance, has been shown to accelerate the formation of α-aminonitriles, offering a greener protocol with improved energy efficiency.

Use of Safer Cyanide Sources: The toxicity of traditional cyanide sources like hydrogen cyanide (HCN) is a major drawback. Research into safer, non-toxic cyanide sources is crucial. Potassium hexacyanoferrate(II) and even α-amino acids have been explored as environmentally friendly alternatives for the in-situ generation of cyanide.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Water as a solvent | Reduced toxicity, cost, and environmental impact. |

| Solvent-free reactions | Elimination of solvent waste, simplified workup. |

| Ultrasound/Microwave | Faster reaction times, lower energy consumption. |

| Safer cyanide sources | Reduced handling risks and environmental hazards. |

Exploration of Novel Catalytic Systems

The development of highly efficient and recyclable catalysts is a cornerstone of modern organic synthesis. For the production of this compound, research into novel catalytic systems can lead to improved yields, selectivity, and sustainability.

Future research in this area could focus on:

Nanostructured Catalysts: Nanocatalysts, such as those based on nanostructured silicates or metal nanoparticles, offer high surface area and catalytic activity. These catalysts can be easily recovered and reused, making them economically and environmentally attractive. For example, gold nanoparticles supported on porous silica (B1680970) have been shown to be highly efficient and recyclable catalysts for Strecker synthesis.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases. It can enhance reaction rates and is particularly useful for the synthesis of chiral α-aminonitriles when a chiral phase-transfer catalyst is employed.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) has emerged as a major field in green chemistry. Organocatalysts are often less toxic and more stable than their metal-based counterparts. A variety of organocatalysts have been successfully used for the synthesis of α-aminonitriles.

Bio-inspired and Heterogeneous Catalysts: The development of catalysts inspired by biological systems and the use of heterogeneous catalysts that can be easily separated from the reaction mixture are promising areas. For instance, iron(III) tosylate has been reported as a green and efficient catalyst for the synthesis of α-aminonitriles in water. Similarly, copper ferrite (B1171679) nanomaterials have been used as reusable heterogeneous catalysts.

| Catalytic System | Key Advantages and Research Focus |

| Nanostructured Catalysts | High efficiency, recyclability, and ease of separation. |

| Phase-Transfer Catalysis | Potential for enantioselective synthesis of chiral derivatives. |

| Organocatalysis | Metal-free, often less toxic, and stable catalysts. |

| Bio-inspired/Heterogeneous | Environmentally friendly and easily recoverable catalysts. |

Advanced Derivatization for Enhanced Bioactivity and Specificity

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity. Future research will undoubtedly focus on advanced derivatization strategies to enhance the bioactivity and target specificity of its derivatives.

Promising research avenues include:

Synthesis of N-Acylated Derivatives: N-acylated α-aminonitriles are a known class of mechanism-based inhibitors for serine and cysteine proteases, making them interesting targets for drug discovery.

Chiral Derivatization: The development of methods for the enantioselective synthesis of α-aminonitrile derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral derivatizing agents, such as o-phthalaldehyde (B127526) in combination with chiral thiols, can be used for the resolution and analysis of α-aminonitrile enantiomers.

Introduction of Pharmacophores: The strategic introduction of various pharmacophoric groups onto the this compound scaffold can lead to new compounds with improved pharmacological profiles. This could involve modifications at the amino group, the phenyl ring, or through transformation of the nitrile group.

| Derivatization Strategy | Potential Outcome |

| N-Acylation | Generation of potential enzyme inhibitors. |

| Chiral Resolution | Isolation of enantiomerically pure, biologically active compounds. |

| Pharmacophore Introduction | Enhancement of therapeutic properties and target specificity. |

Expansion of Heterocyclic Applications and Scaffold Diversity

α-Aminonitriles are versatile building blocks for the synthesis of a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Future research should aim to expand the utility of this compound in the construction of novel and diverse heterocyclic systems.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. The use of this compound in MCRs can lead to the rapid synthesis of complex heterocyclic libraries for biological screening.

Synthesis of Fused Heterocycles: α-Aminonitriles can be used as precursors for the synthesis of fused heterocyclic systems, such as imidazoles and other nitrogen-containing ring systems.

Development of Novel Scaffolds: Exploring new cyclization strategies starting from this compound and its derivatives can lead to the discovery of entirely new heterocyclic scaffolds with unique biological properties.

| Heterocyclic Application | Research Focus |

| Multicomponent Reactions | Rapid generation of diverse and complex heterocyclic libraries. |

| Fused Heterocycles | Synthesis of medicinally relevant fused ring systems. |

| Novel Scaffolds | Discovery of new classes of biologically active heterocycles. |

Integration of Machine Learning and Artificial Intelligence in Synthesis Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. By leveraging large datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties.

Future research in this domain will likely involve:

Predicting Reaction Outcomes: ML models can be trained to predict the success and yield of chemical reactions, including the synthesis of this compound under various conditions. This can save significant time and resources by avoiding unsuccessful experiments.

Retrosynthetic Analysis: AI-powered tools can perform retrosynthetic analysis, breaking down a target molecule like a complex derivative of this compound into simpler, commercially available starting materials. This can help chemists design more efficient and cost-effective synthetic pathways.

De Novo Molecular Design: AI algorithms can be used to design novel derivatives of this compound with predicted high bioactivity and desirable physicochemical properties. These in silico designed molecules can then be prioritized for synthesis and biological evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-(2-methoxyphenyl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Strecker amino acid synthesis, where a nitrile group is introduced to a ketone or aldehyde precursor. For example, substituted benzaldehyde derivatives (e.g., 2-methoxybenzaldehyde) react with ammonia and cyanide sources under acidic conditions . Alternative routes include nucleophilic substitution of halogenated intermediates with cyanide, though regioselectivity must be controlled to avoid byproducts . Yield optimization requires careful pH control (pH 4–6) and temperature (40–60°C), as excess cyanide can lead to hydrolysis or undesired side reactions.

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for OCH) and nitrile functionality (C≡N stretching at ~2200 cm in IR).

- HPLC/GC-MS : To assess purity (>95%) and detect impurities like unreacted precursors or hydrolysis products (e.g., carboxylic acids) .

- Elemental Analysis : Validates empirical formula (e.g., CHNO) with ≤0.3% deviation .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Stability is pH- and light-sensitive. Store at 2–8°C in amber vials to prevent photodegradation. In aqueous solutions, avoid alkaline conditions (pH >8) to prevent hydrolysis of the nitrile group to amides or carboxylic acids. Thermal stability tests (TGA/DSC) show decomposition onset at ~150°C, suggesting limited utility in high-temperature reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes like collagenase. For example, analogs with halogen substituents show IC values of ~10–50 µM via competitive inhibition assays . Validate docking results with in vitro enzymatic assays (e.g., fluorescence-based substrate cleavage) under physiological pH (7.4) and temperature (37°C) .

Q. How should contradictory data on solubility versus bioactivity be resolved?

- Methodological Answer : Contradictions may arise from substituent effects. For instance, electron-withdrawing groups (e.g., Cl, NO) improve solubility in polar solvents (e.g., DMSO) but reduce membrane permeability. Use Hansen solubility parameters (HSPs) to optimize solvent systems or employ prodrug strategies (e.g., hydrochloride salts) to enhance bioavailability . Purity (>98%) must be confirmed via HPLC to rule out solvent residues or degradation products skewing results .

Q. What methodologies optimize analytical detection of trace impurities in this compound?

- Methodological Answer : Employ a factorial design approach (e.g., two-level full factorial) to optimize GC-FID parameters for detecting ethanol/acetonitrile residues. Variables include injector temperature (150–250°C), column flow rate (1–2 mL/min), and split ratio (10:1–50:1). Central composite designs improve resolution (R >1.5) while minimizing analysis time (<10 min) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s reactivity in multicomponent reactions?

- Methodological Answer : Substituent position alters electronic and steric effects. For example:

- 2-Methoxy vs. 4-Methoxy : The 2-methoxy group increases steric hindrance, reducing nucleophilic attack at the α-carbon by ~30% compared to the 4-methoxy analog .

- Halogen Substitution : Electron-withdrawing groups (e.g., Cl at the 3-position) enhance electrophilicity, accelerating cyanide addition in Strecker synthesis .

Q. What strategies address regioselectivity challenges in synthesizing derivatives of this compound?

- Methodological Answer : Use directing groups (e.g., boronic esters) to control functionalization at specific positions. For example, Suzuki-Miyaura coupling at the para-position of the methoxy group achieves >80% regioselectivity. Alternatively, employ protecting groups (e.g., Boc for the amine) to prevent unwanted side reactions during nitrile functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.